Sodium methacrylate hemihydrate
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Overview
Description
Sodium methacrylate hemihydrate, also known as sodium methacrylate hydrate, is a sodium salt of methacrylic acid. This compound is commonly used in the production of polymers and copolymers, which have a wide range of applications in various industries. The presence of the sodium ion makes it water-soluble, which is beneficial for many of its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium methacrylate hemihydrate can be synthesized through the neutralization of methacrylic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain the hydrate form. The reaction can be represented as follows:
CH2=C(CH3)COOH+NaOH→CH2=C(CH3)COONa+H2O
Industrial Production Methods
In industrial settings, the production of sodium;2-methylprop-2-enoate;hydrate involves large-scale neutralization processes. The methacrylic acid is typically produced through the oxidation of isobutylene or the hydrolysis of acetone cyanohydrin. The neutralization process is then carried out in large reactors, followed by crystallization and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium methacrylate hemihydrate undergoes various chemical reactions, including:
Polymerization: The compound can undergo free-radical polymerization to form poly(methacrylate) polymers.
Substitution Reactions: The sodium ion can be replaced by other cations in exchange reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methacrylic acid and sodium hydroxide.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under heat or UV light to initiate the polymerization process.
Substitution Reactions: Various metal salts can be used to replace the sodium ion.
Hydrolysis: The reaction typically occurs in aqueous solutions at room temperature.
Major Products Formed
Polymerization: Poly(methacrylate) polymers.
Substitution Reactions: Metal methacrylates.
Hydrolysis: Methacrylic acid and sodium hydroxide.
Scientific Research Applications
Sodium methacrylate hemihydrate has numerous applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Utilized in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Employed in the development of contact lenses and other biomedical devices.
Industry: Used in the production of adhesives, coatings, and superabsorbent polymers.
Mechanism of Action
The primary mechanism of action of sodium;2-methylprop-2-enoate;hydrate involves its ability to undergo polymerization. The vinyl group in the compound allows it to form long polymer chains through free-radical polymerization. This property is exploited in various applications, such as the production of hydrogels and superabsorbent polymers.
Comparison with Similar Compounds
Similar Compounds
Sodium acrylate: Similar in structure but lacks the methyl group on the vinyl carbon.
Potassium methacrylate: Similar but contains potassium instead of sodium.
Sodium methacrylate (anhydrous): Similar but does not contain water of hydration.
Uniqueness
Sodium methacrylate hemihydrate is unique due to its water-solubility and ability to form hydrogels. The presence of the sodium ion and water of hydration enhances its solubility and reactivity, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
sodium;2-methylprop-2-enoate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.Na.H2O/c1-3(2)4(5)6;;/h1H2,2H3,(H,5,6);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRZIOFBKZMFQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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